Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate
Overview
Description
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate is a chemical compound with the molecular formula C13H13ClN2O4 and a molecular weight of 296.71 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate typically involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazoline ring can be reduced to form dihydroquinazolines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinazolines.
Oxidation: Formation of quinazoline quinones.
Reduction: Formation of dihydroquinazolines.
Scientific Research Applications
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
- Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
- Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Uniqueness
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate is unique due to the presence of both chloro and dimethoxy substituents on the quinazoline ring. These substituents contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-4-20-13(17)12-15-8-6-10(19-3)9(18-2)5-7(8)11(14)16-12/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLJFJYTEIHSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671246 | |
Record name | Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189105-82-5 | |
Record name | Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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